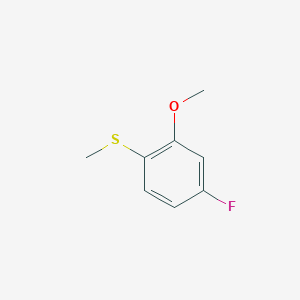

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene

Übersicht

Beschreibung

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is a chemical compound with the CAS Number: 1173006-35-3 . It has a molecular weight of 172.22 . The IUPAC name for this compound is 4-fluoro-2-methoxy-1-(methylsulfanyl)benzene .

Molecular Structure Analysis

The Inchi Code for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is 1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is a liquid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolic Studies

- In vitro and in silico metabolism studies of a thioether compound with an affinity for serotonin and dopamine receptors have been conducted, revealing its metabolic stability and interspecies differences in liver microsomes, aiding in the understanding of its biotransformation pathways (Kubowicz-Kwaoeny et al., 2019).

Solubility and Physical Chemistry

- Solubility measurements of 1-fluoro-4-(methylsulfonyl)benzene in various solvents across different temperatures were conducted, offering insights into solvent effects on solubility, crucial for pharmaceutical formulation and chemical synthesis processes (Qian et al., 2014).

Cycloaddition Reactions

- Regioselectivity in intramolecular cycloaddition of double bonds to triplet acylbenzenes has been analyzed, showing effects of substituents on the reaction pathway, which is valuable for designing synthetic pathways for complex organic molecules (Smart & Wagner, 1995).

Crystal Structure Analysis

- Crystal structure analysis of compounds containing 4-fluoro-2-methoxy-1-(methylsulfanyl)benzene moiety has been performed, contributing to the understanding of molecular geometry, intermolecular interactions, and their implications for material properties and drug design (Kant et al., 2012).

Antimicrobial Activity

- Novel antimicrobial agents have been synthesized incorporating fluorine and methylsulfanyl substituents, demonstrating potent activity against a range of bacteria and fungi, highlighting the potential for developing new antibiotics (Liaras et al., 2011).

Fluorophore Development

- Environment-sensitive fluorophores emitting in protic environments have been developed, showcasing applications in sensor technology and fluorescence-based detection methods, crucial for biological and chemical sensing (Uchiyama et al., 2006).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with it are P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338).

Eigenschaften

IUPAC Name |

4-fluoro-2-methoxy-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFMKYVGVGBVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)

![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)

![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)

![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)

![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)

![4-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441787.png)

![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)

![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)